Physicochemical Property Differentiation: Predicted Lipophilicity vs. Propranolol
The target compound has a computed AlogP of 1.29 and a Polar Surface Area (PSA) of 90.65 Ų . This is significantly less lipophilic than the common non-selective beta-blocker Propranolol, which has an experimental logP of 3.48 [1] and a PSA of 41.49 Ų. The lower lipophilicity and larger PSA of the target compound suggest a vastly different pharmacokinetic profile, likely resulting in lower passive membrane permeability and reduced blood-brain barrier penetration compared to Propranolol.
| Evidence Dimension | Lipophilicity (AlogP/logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | AlogP = 1.29; PSA = 90.65 Ų |
| Comparator Or Baseline | Propranolol: logP = 3.48; PSA = 41.49 Ų |
| Quantified Difference | Target compound is >2 log units less lipophilic and has >2-fold larger PSA. |
| Conditions | Computed values (AladdinSci) vs. experimental values (PubChem) for Propranolol. |
Why This Matters
This marked difference in physicochemical properties means the target compound will have a distinct biodistribution and cannot be used as a direct substitute for Propranolol in in vivo or cell-based assays.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4946, Propranolol. View Source
